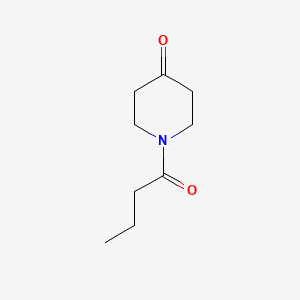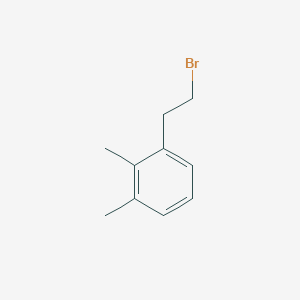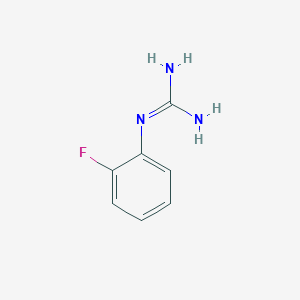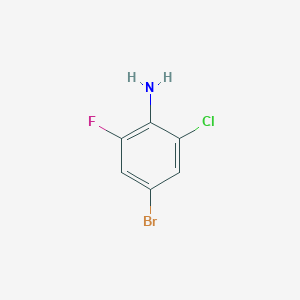
1-Bromo-4-(propane-1-sulfonyl)benzene
Overview
Description
1-Bromo-4-(propane-1-sulfonyl)benzene is a chemical compound . It is used for research and development purposes . The IUPAC name for this compound is 1-bromo-4-(propylsulfonyl)benzene .
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-(propane-1-sulfonyl)benzene is C9H11BrO2S . The InChI code for this compound is 1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-Bromo-4-(propane-1-sulfonyl)benzene is 263.16 .Scientific Research Applications
Organic Synthesis: Building Blocks for Complex Molecules
1-Bromo-4-(propylsulfonyl)benzene: serves as a versatile intermediate in organic synthesis. Its benzylic bromine can undergo various substitution reactions, allowing for the introduction of different functional groups. This compound is particularly useful in the synthesis of complex molecules where the sulfonyl group can act as a directing group for further functionalization .
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound’s structural motif is valuable for drug design. The sulfonyl group is a common feature in many pharmaceuticals due to its ability to bind to various biological targets. Researchers can modify the propyl chain or the benzene ring to create new compounds with potential therapeutic effects .
Material Science: Polymer Precursors
The sulfonyl group in 1-Bromo-4-(propylsulfonyl)benzene can be used to introduce sulfone functionality into polymers. This is significant in material science for creating high-performance polymers with enhanced stability, chemical resistance, and mechanical properties .
Catalysis: Ligand Synthesis
This compound can be employed to synthesize ligands for catalysis. The bromine atom allows for coupling reactions that can attach various metals or other entities, forming part of a catalytic system. Such ligands can be used in asymmetric synthesis, an area of high interest for producing enantiomerically pure substances .
Analytical Chemistry: Chromatographic Standards
Due to its unique structure, 1-Bromo-4-(propylsulfonyl)benzene can be used as a standard in chromatographic analysis. It helps in the calibration of equipment and provides a reference point for the identification of similar compounds in complex mixtures .
Environmental Science: Degradation Studies
The environmental fate of sulfonyl-containing compounds is of great interest. 1-Bromo-4-(propylsulfonyl)benzene can be studied to understand its degradation pathways in various environmental conditions. This research can inform the development of more sustainable chemicals with reduced ecological impact .
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-propylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRBENNUDNIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616338 | |
| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(propylsulfonyl)benzene | |
CAS RN |
223557-20-8 | |
| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

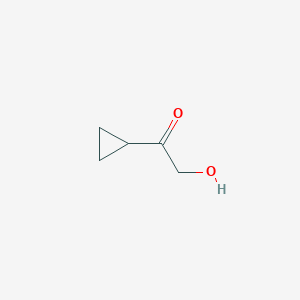
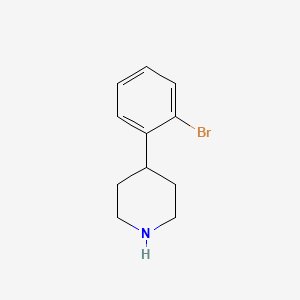
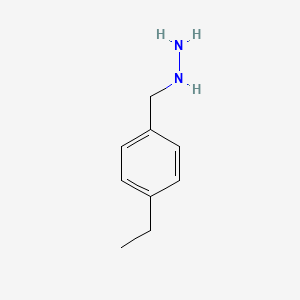
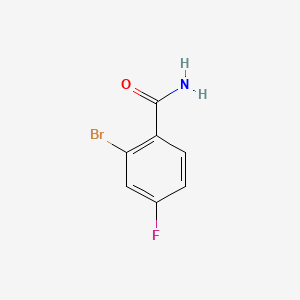
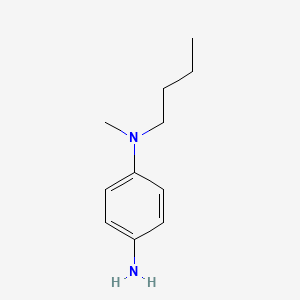

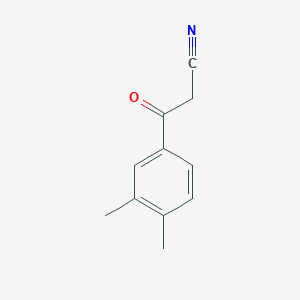
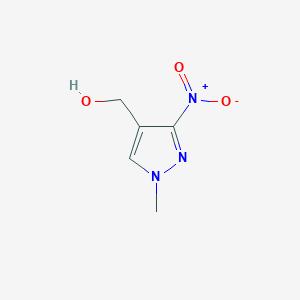
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

